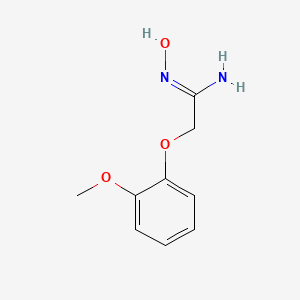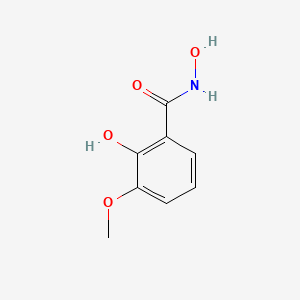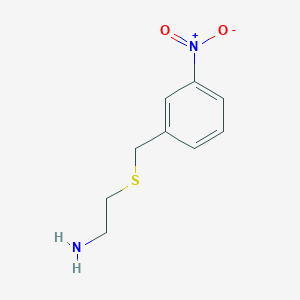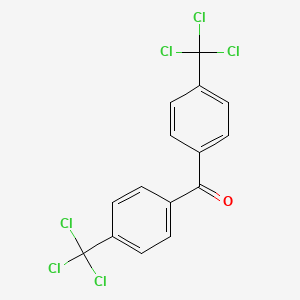![molecular formula C17H21NO4 B6332843 4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008953-39-6](/img/structure/B6332843.png)
4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions. They can be converted into esters, acid chlorides, and acid anhydrides . The specific reactions that “4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” can undergo would depend on its specific structure and the conditions under which it is reacted.科学研究应用
MBODCA has been studied for its potential applications in scientific research. One potential application is as a catalyst in organic synthesis. MBODCA has been found to be an effective catalyst for the synthesis of a variety of compounds, including amino acids, peptides, and heterocycles. In addition, MBODCA has been studied for its potential as a drug delivery system. It has been found to be an effective prodrug, meaning that it can be used to deliver drugs to specific targets in the body.
作用机制
The mechanism of action of MBODCA is not yet fully understood. However, it is believed that the compound works by binding to certain receptors in the body and triggering a cascade of biochemical reactions that lead to the desired effect. For example, when MBODCA is used as a drug delivery system, it is believed to bind to certain receptors in the body and activate pathways that lead to the release of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBODCA are still being studied. However, it has been found to have some effects on the body. For example, MBODCA has been found to increase the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been found to increase the activity of certain hormones, such as insulin and glucagon. In addition, MBODCA has been found to have some anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
MBODCA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that MBODCA is a relatively new compound and there is still much to be learned about its properties and effects. As such, there are some limitations to its use in lab experiments. For example, it is not yet known how MBODCA will interact with other compounds in the body, or how it will affect the body over long periods of time.
未来方向
There are several potential future directions for MBODCA research. One potential direction is to further investigate its potential as a drug delivery system. This could involve studying how it interacts with other compounds in the body, and how it affects the body over long periods of time. In addition, further research could be done to explore its potential as a catalyst for organic synthesis. This could involve studying its ability to catalyze the synthesis of more complex compounds, such as proteins and nucleic acids. Finally, further research could be done to explore its potential as a prodrug. This could involve studying its ability to activate pathways that lead to the release of drugs in the body.
合成方法
The synthesis of MBODCA has been achieved through a series of reactions. The first step involves the reaction of 2-methylbenzaldehyde with acetic anhydride and pyridine, resulting in the formation of 2-methylbenzoyl acetate. This intermediate is then reacted with ethylenediamine and sodium bicarbonate to form the desired product, MBODCA. The overall reaction is shown below:
2-Methylbenzaldehyde + Acetic anhydride + Pyridine → 2-Methylbenzoyl acetate
2-Methylbenzoyl acetate + Ethylenediamine + Sodium bicarbonate → 4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
属性
IUPAC Name |
4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-7-3-4-8-13(12)15(19)18-14(16(20)21)11-22-17(18)9-5-2-6-10-17/h3-4,7-8,14H,2,5-6,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCCWMVDFFJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(COC23CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)



![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)








![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)